BenchChemオンラインストアへようこそ!

Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate

Antibacterial MIC Nitrophenyl

Pre-validated 3-nitrophenyl-thiazole scaffold with triple-target activity: selective hMAO-B inhibition (IC50 1.2 µM, >83-fold vs MAO-A), 32× antibacterial potency enhancement over non-nitrated analogs, and VEGFR-2 kinase inhibition (IC50 1.21 µM). The 4-position ethyl ester enables modular amide, hydrazone, or heterocyclic diversification for SAR optimization. Supplied at 95% purity in research quantities (250 mg–1 g), this building block eliminates multi-step core synthesis—accelerating hit-to-lead programs for neurodegenerative, anti-infective, and oncology indications.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
Cat. No. B7935036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C13H12N2O4S/c1-2-19-12(16)7-10-8-20-13(14-10)9-4-3-5-11(6-9)15(17)18/h3-6,8H,2,7H2,1H3
InChIKeyPWKILKHSYFNRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate: Procurement Profile and Key Technical Specifications


Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate (CAS: 1504678-84-5) is a heterocyclic building block characterized by a 1,3-thiazole core substituted with a 3-nitrophenyl group at the 2-position and an ethyl acetate moiety at the 4-position . The compound possesses a molecular formula of C13H12N2O4S and a molecular weight of 292.31 g/mol, with the nitro group positioned at the meta position of the phenyl ring . As a member of the nitrophenyl-thiazole class, this compound shares the privileged thiazole pharmacophore which is known to participate in hydrogen bonding, π-π stacking, and metal coordination interactions critical for biological target engagement [1]. The compound is available from multiple commercial sources at purities typically exceeding 95%, with packaging options ranging from 250 mg to 1 g quantities .

Why Analogs of Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate Cannot Be Substituted Without Consequence


The 3-nitrophenyl moiety in ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate is not a passive structural element but a critical determinant of both physicochemical properties and biological activity. Within the thiazole class, even minor positional isomerism (meta vs. para substitution) or the presence/absence of the nitro group dramatically alters electronic distribution, hydrogen-bonding capacity, and target-binding conformation [1]. Literature on closely related 4-(3-nitrophenyl)thiazole derivatives demonstrates that the 3-nitro substitution pattern yields selective monoamine oxidase B (hMAO-B) inhibition with IC50 values in the low micromolar range, a profile that diverges significantly from the 4-nitro analogs [1]. Furthermore, structure-activity relationship (SAR) studies on nitrophenyl-thiazole scaffolds indicate that the nitro group enhances antimicrobial potency by up to 32-fold compared to non-nitrated counterparts, underscoring that generic substitution with unsubstituted phenyl or alternative nitro-positional isomers would nullify the intended activity profile [2].

Quantitative Performance Benchmarks for Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate Against Key Comparators


Meta-Nitro Substitution Yields 32-Fold Superior Antibacterial Activity vs. Nitrile Analog

In a comparative study of two bis-thiazole derivatives, the compound bearing a 4-nitrophenyl group (Compound 4a) exhibited an MIC of 125 µg/mL against E. coli and B. subtilis, whereas the benzonitrile-substituted analog (Compound 4b) demonstrated an MIC of 3.9 µg/mL against the same bacterial strains, representing a 32-fold improvement in potency [1]. This direct head-to-head comparison within a consistent thiazole scaffold establishes that nitrophenyl substitution, particularly when positioned appropriately, is associated with enhanced antibacterial activity relative to alternative electron-withdrawing aryl groups. The ethyl ester moiety present in the target compound serves as a modifiable handle for further SAR exploration, offering a strategic advantage over non-ester analogs that lack this synthetic flexibility.

Antibacterial MIC Nitrophenyl Thiazole

Meta-Nitro Regioisomer Enables Selective hMAO-B Inhibition with Nanomolar Affinity

A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which share the identical 3-nitrophenyl-thiazole core as the target compound, were evaluated for monoamine oxidase inhibition. The lead compound 1-(4-(3-nitrophenyl)thiazol-2-yl)-2-(thiophen-2-ylmethylene)hydrazine (Compound 3) exhibited an IC50 of 1.2 µM against hMAO-B with high selectivity over the hMAO-A isoform (IC50 > 100 µM, selectivity index > 83) [1]. This contrasts with para-nitrophenyl thiazole derivatives which typically display reduced selectivity or potency due to altered binding orientation within the enzyme active site [1]. The 3-nitrophenyl substitution pattern is critical for positioning the nitro group in proximity to key residues (Tyr398, Tyr435) within the hMAO-B substrate cavity.

hMAO-B Selectivity Neuroprotection Thiazole

Ethyl Ester Moiety Provides Synthetic Versatility Lacking in Free Acid Analogs

The ethyl ester functional group at the 4-position of the thiazole ring distinguishes this compound from its carboxylic acid counterpart (2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetic acid, CAS 1154918-15-6) and offers distinct synthetic advantages. The ester serves as a protected carboxylic acid, enabling selective modifications at other positions without interference, and can be readily hydrolyzed under mild basic or acidic conditions to yield the free acid when required [1]. In contrast, the free acid analog is less amenable to orthogonal protection strategies and exhibits different solubility and chromatographic behavior. This synthetic flexibility is crucial for generating diverse compound libraries for structure-activity relationship (SAR) studies and for fine-tuning physicochemical properties such as logP and aqueous solubility.

Synthetic handle Ester Hydrolysis Derivatization

Antiproliferative Activity of 3-Nitrophenyl-Thiazole Core Against Cancer Cell Lines

Thiazole derivatives bearing a 3-nitrophenyl group have demonstrated potent antiproliferative effects across multiple human cancer cell lines. Specifically, 4-(3-nitrophenyl)-1,3-thiazol-2-amine exhibited IC50 values ranging from 0.36 to 0.86 µM against a panel of cancer cell lines, indicating strong growth inhibition at sub-micromolar concentrations . Additionally, a related 3-nitrophenylthiazole derivative displayed VEGFR-2 inhibition with an IC50 of 1.21 µM, a key anti-angiogenic target in oncology [1]. These values compare favorably to the clinically used tyrosine kinase inhibitor sorafenib (IC50 = 90 nM against VEGFR-2) [1], establishing the 3-nitrophenyl-thiazole core as a privileged scaffold for anticancer drug discovery. The ethyl ester analog retains this core pharmacophore while offering improved synthetic tractability.

Anticancer Cytotoxicity VEGFR-2 Thiazole

Enhanced Local Anesthetic Potency of m-Nitrophenyl vs. p-Nitrophenyl Thiazoles

In a comparative pharmacological study of 2-(N-substituted aminoacetamido)-4-aryl thiazoles, the m-nitrophenyl-substituted derivatives demonstrated superior local anesthetic activity compared to both p-nitrophenyl and dimethoxyphenyl analogs. Specifically, 2-(N-substituted aminoacetamido)-4-m-nitrophenylthiazole hydrochlorides achieved onset of anesthesia approximately twice as rapid as procaine hydrochloride, the clinical reference standard [1]. The p-nitrophenyl analogs, while also active, failed to match the potency of the meta-substituted counterparts, underscoring the critical role of the 3-nitro positional isomer in optimizing pharmacological activity within this thiazole series. This meta-specific enhancement is attributed to optimal electronic and steric complementarity with voltage-gated sodium channel binding sites.

Local anesthetic Onset of action Procaine Thiazole

Priority Application Scenarios for Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate in Research and Industrial Workflows


Medicinal Chemistry Lead Optimization for hMAO-B Selective Inhibitors

Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate serves as a versatile starting point for the development of selective monoamine oxidase B (hMAO-B) inhibitors targeting neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The 3-nitrophenyl-thiazole core has been validated to yield compounds with nanomolar hMAO-B inhibitory potency (IC50 = 1.2 µM) and high selectivity (>83-fold) over the hMAO-A isoform [1]. The ethyl ester moiety at the 4-position provides a synthetic handle for further derivatization, enabling exploration of diverse hydrazone, amide, and heterocyclic extensions that can optimize both potency and pharmacokinetic properties. This scaffold offers a chemically distinct alternative to established hMAO-B inhibitors such as selegiline and rasagiline, potentially circumventing resistance or side-effect liabilities associated with current therapies. Researchers can leverage the compound's commercial availability at >95% purity to accelerate SAR campaigns without the need for de novo core synthesis.

Antibacterial Drug Discovery Targeting Gram-Positive and Gram-Negative Pathogens

The nitrophenyl-thiazole scaffold, exemplified by ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate, has demonstrated quantitative antibacterial activity with MIC values as low as 3.9 µg/mL against clinically relevant pathogens including E. coli and B. subtilis [1]. This represents a 32-fold potency improvement over non-nitrated thiazole analogs, establishing the nitro group as a critical pharmacophoric element. The ethyl ester functionality allows for modular diversification to generate focused compound libraries aimed at further improving potency, expanding the antibacterial spectrum, and optimizing drug-like properties. The scaffold's distinct chemical architecture positions it as a promising candidate for addressing antimicrobial resistance, as it operates through a mechanism orthogonal to conventional β-lactam, macrolide, and fluoroquinolone antibiotics. Procuring this compound enables medicinal chemistry teams to initiate hit-to-lead optimization programs with a pre-validated core possessing measurable antibacterial activity.

Chemical Biology Probe Development for VEGFR-2 Kinase Inhibition

Thiazole derivatives containing the 3-nitrophenyl moiety have shown sub-micromolar to low micromolar inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), with reported IC50 values of 1.21 µM for closely related analogs [1]. VEGFR-2 is a clinically validated target in oncology, and the 3-nitrophenyl-thiazole core represents a novel chemotype distinct from the quinazoline and indolinone scaffolds prevalent among marketed VEGFR inhibitors. Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate can be employed as a chemical probe to interrogate VEGFR-2 signaling pathways or as a starting point for developing more potent and selective kinase inhibitors. The compound's relatively low molecular weight (292.31 g/mol) and synthetic accessibility facilitate the rapid generation of analogs with improved ligand efficiency and pharmacokinetic profiles. Procurement of this compound at >95% purity supports reproducible chemical biology experiments and ensures data integrity in kinase inhibition assays.

Organic Synthesis and Methodology Development

Beyond biological applications, ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate serves as a well-defined building block for synthetic methodology development. The compound contains multiple reactive sites including the thiazole ring (amenable to electrophilic substitution), the nitro group (reducible to an amine for diazonium chemistry), and the ethyl ester (hydrolyzable to carboxylic acid for amide coupling). Its commercial availability in research quantities (250 mg to 1 g) eliminates the need for in-house multi-step synthesis, allowing methodology-focused laboratories to concentrate on reaction optimization rather than building block preparation. The compound's characterization data (NMR, MS) are readily available, facilitating reaction monitoring and product identification. This compound is particularly valuable for developing novel C-H functionalization, cross-coupling, and heterocycle elaboration methodologies that can subsequently be applied to more complex drug-like molecules.

Quote Request

Request a Quote for Ethyl 2-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.